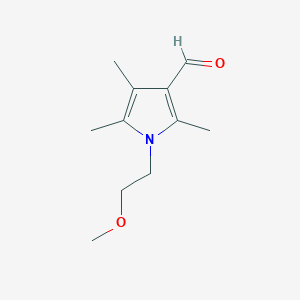

1-(2-methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(2-Methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived aldehyde featuring a 2-methoxyethyl substituent at the N1 position and methyl groups at the 2-, 4-, and 5-positions of the pyrrole ring. The aldehyde moiety at the 3-position introduces reactivity for further chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science. Its structural uniqueness lies in the combination of electron-donating methyl groups and the polar 2-methoxyethyl side chain, which influences solubility, stability, and intermolecular interactions .

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,4,5-trimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-9(2)12(5-6-14-4)10(3)11(8)7-13/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNRRFUOIKGTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)CCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyrrole with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group at the third position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The carbaldehyde group (CHO) is highly reactive, enabling:

-

Nucleophilic addition : Reaction with amines, alcohols, or hydrides (e.g., LiAlH₄) to form imines, hemiacetals, or alcohols.

-

Aldol condensation : Self- or cross-aldol reactions under basic conditions to form β-hydroxy ketones or conjugated enones.

-

Oxidation : Conversion to carboxylic acids (e.g., with KMnO₄) or esterification with alcohols.

Pyrrole Ring Reactivity

The electron-rich pyrrole ring may undergo:

-

Electrophilic substitution : Friedel-Crafts acylation or alkylation, though steric hindrance from methyl groups may limit reactivity.

-

Coordination chemistry : Potential binding to transition metals (e.g., palladium, copper) for coupling reactions.

-

Demethylation : Removal of methyl groups via strong acids (e.g., BBr₃), though this is speculative for this compound.

Methoxyethyl Substituent Reactivity

The 2-methoxyethyl group (CH₂CH₂OCH₃) may participate in:

-

Elimination reactions : Dehydration to form alkenes under acidic conditions.

-

Demethylation : Cleavage of the methyl ether to generate hydroxyl groups (e.g., with HBr).

Formylation of Pyrroles

For pyrrole-carbaldehydes, common methods include:

-

Vilsmeier-Haack reaction : Formylation of pyrrole derivatives using DMF and POCl .

-

Reimer-Tiemann reaction : Direct formylation of activated aromatic rings.

-

Cross-coupling : Suzuki or Stille couplings to introduce aldehyde groups.

Alkylation/Alkylation of Pyrroles

Methyl groups at positions 2, 4, and 5 may arise from:

Scientific Research Applications

1-(2-Methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

1-(Furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

This compound (from InterBioScreen Ltd.) shares the pyrrole-3-carbaldehyde core and methyl substituents but replaces the 2-methoxyethyl group with a furan-2-ylmethyl moiety. However, the furan’s lower polarity could reduce aqueous solubility .

Comparison Table 1: Substituent Effects on Pyrrole Derivatives

| Compound Name | N1 Substituent | Key Properties/Applications |

|---|---|---|

| 1-(2-Methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | 2-Methoxyethyl | High polarity, potential for hydrogen bonding |

| 1-(Furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | Furan-2-ylmethyl | Aromatic interactions, reduced solubility |

Naphthoimidazolium Bromides with 2-Methoxyethyl Groups

Compounds such as 5i–5o (from ) feature a 2-methoxyethyl substituent but are based on a naphthoimidazolium core instead of pyrrole. The naphthoimidazolium scaffold’s extended conjugation and cationic charge enhance intercalation with biomolecules, while the 2-methoxyethyl group improves solubility. In contrast, the pyrrole-based aldehyde lacks cationic charge but offers aldehyde functionality for covalent modifications .

Functional Group Variations in Related Scaffolds

Goxalapladib (CAS-412950-27-7)

Goxalapladib contains a 2-methoxyethyl-piperidinyl group linked to a naphthyridine core. While structurally distinct from the pyrrole derivative, the shared 2-methoxyethyl group suggests a role in optimizing pharmacokinetics, such as enhancing metabolic stability or blood-brain barrier penetration. The pyrrole aldehyde’s smaller size may favor tissue permeability but limit target specificity .

Pyrrolo-Pyridazine Derivatives (EP 4 374 877 A2)

These compounds (e.g., (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester) combine pyrrolo-pyridazine cores with hydroxyphenyl and ester groups. The absence of a 2-methoxyethyl group in this class highlights its unique role in balancing lipophilicity and polarity in the pyrrole aldehyde .

Comparison Table 2: Core Structure and Functional Group Impact

| Compound Class | Core Structure | Key Functional Groups | Biological Relevance |

|---|---|---|---|

| Pyrrole-3-carbaldehyde | Pyrrole | Aldehyde, 2-methoxyethyl, methyl | Synthetic intermediate, ligand |

| Naphthoimidazolium bromides | Naphthoimidazolium | Cationic charge, 2-methoxyethyl | DNA intercalation, antitumor |

| Pyrrolo-pyridazines | Pyrrolo-pyridazine | Hydroxy, ester | Enzyme inhibition |

Research Findings and Implications

- Synthetic Utility : The aldehyde group in this compound enables Schiff base formation, facilitating the development of metal-organic frameworks (MOFs) or bioactive conjugates .

- Biological Relevance : Unlike naphthoimidazolium bromides (which show antitumor activity via DNA intercalation), the pyrrole aldehyde’s smaller size may favor interactions with enzymatic active sites or small-molecule receptors .

- Solubility vs. Bioactivity : The 2-methoxyethyl group enhances aqueous solubility compared to furan-substituted analogs, but this may come at the cost of reduced membrane permeability in hydrophobic environments .

Biological Activity

1-(2-Methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered interest due to its potential biological activities. This compound, with the chemical formula and CAS number 445023-46-1, has been studied for various pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.

The structure of this compound can be represented as follows:

- Molecular Weight : 181.23 g/mol

- Chemical Structure : Chemical Structure (visual representation not included here)

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

- Cytotoxicity : Research has shown that it may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibits the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were calculated using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The mechanism of action appears to involve the activation of caspases, leading to programmed cell death.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Further studies are needed to elucidate the specific molecular targets and signaling pathways affected by this compound.

Case Studies

- Study on Anticancer Properties : A recent study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with 50 mg/kg body weight of the compound over a two-week period.

- Antimicrobial Efficacy Study : Another study focused on its antimicrobial efficacy against multidrug-resistant strains highlighted its potential as a lead compound for antibiotic development.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of pyrrole-3-carbaldehyde derivatives typically involves multi-step protocols. For analogous compounds like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a Vilsmeier-Haack formylation reaction is employed to introduce the aldehyde group at the pyrrole C-3 position . Key optimizations include:

- Temperature control : Maintaining 0–5°C during formylation to prevent side reactions.

- Solvent selection : Dichloromethane or DMF is preferred for better solubility of intermediates.

- Protection/deprotection strategies : For example, using a 2-methoxyethyl group as a substituent may require protecting the pyrrole nitrogen during alkylation steps .

Yield improvements (70–85%) are achievable via iterative purification (e.g., column chromatography) and monitoring by TLC/HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents on the pyrrole ring (e.g., methyl groups at C-2/C-4/C-5 resonate at δ 2.1–2.4 ppm, while the aldehyde proton appears at δ 9.8–10.2 ppm) .

- IR spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the aldehyde group .

- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass (calculated for C₁₃H₂₀NO₂: 222.1494) to verify molecular integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly regarding the 2-methoxyethyl group’s spatial orientation?

Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles and torsional strain in the 2-methoxyethyl chain. For example:

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Apply restraints for the methoxyethyl group if disorder is observed. Comparable studies on 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde show that substituent orientation impacts intermolecular interactions .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or biological target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The aldehyde group is a reactive hotspot for nucleophilic addition .

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Pyrrole carbaldehydes often bind to enzymes via hydrogen bonding (e.g., aldehyde oxygen with serine residues in proteases) .

Q. How can contradictory spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?

Methodological Answer:

- 2D NMR experiments : Use NOESY to detect through-space interactions between the 2-methoxyethyl group and adjacent methyl substituents. For example, a NOE between the methoxy protons and C-5 methyl group would confirm proximity .

- Dynamic NMR : If conformational exchange is suspected (e.g., methoxyethyl rotation), variable-temperature studies can reveal coalescence points .

Structural and Functional Analysis

Q. What are the implications of the 2-methoxyethyl substituent on the compound’s solubility and pharmacokinetic properties?

Methodological Answer:

- LogP calculations : The methoxyethyl group increases hydrophilicity compared to purely alkyl-substituted pyrroles (e.g., logP reduced by ~0.5 units vs. 2,4,5-trimethyl analogs) .

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Methoxyethyl groups enhance aqueous solubility but may reduce membrane diffusion .

Q. How does the aldehyde group participate in Schiff base formation, and what are the implications for stability in biological buffers?

Methodological Answer:

- Schiff base kinetics : React with primary amines (e.g., lysine residues) at pH 7.4, monitored by UV-Vis (λ ~300 nm for imine formation). Stability studies in PBS show ~50% degradation over 24 hours .

- Stabilization strategies : Use cryopreservation (-20°C) or add stabilizing agents (e.g., BSA) to mitigate aldehyde reactivity .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrrole carbaldehydes?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., antitumor activity of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde ranges from 2–10 µM depending on cell lines) .

- Standardized assays : Replicate experiments under identical conditions (e.g., MTT assay protocol, 48-hour incubation) to isolate structural contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.